

Chemical structure and properties of Fenoxazoline hydrochloride

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Fenoxazoline Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxazoline hydrochloride is a sympathomimetic agent, belonging to the class of imidazoline derivatives. It is primarily recognized for its potent vasoconstrictive properties, which has led to its clinical use as a topical nasal decongestant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for the study of **Fenoxazoline** hydrochloride.

Chemical Structure and Physicochemical Properties

Fenoxazoline hydrochloride is the hydrochloride salt of **Fenoxazoline**. Its chemical structure is characterized by a central imidazoline ring linked to a substituted phenoxy group.

Chemical Structure:

• IUPAC Name: 2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride[1]

CAS Number: 21370-21-8[1]



- Molecular Formula: C₁₃H₁₉ClN₂O[1]
- SMILES: CC(C)c1ccccc1OCC2=NCCN2.Cl

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Fenoxazoline Hydrochloride

Property	Value	Reference
Molecular Weight	254.75 g/mol	[1]
Appearance	Crystals	[2]
Melting Point	174°C	
Solubility	Soluble in water and ethanol.	
рКа	Not Available	

Pharmacology

Fenoxazoline hydrochloride exerts its pharmacological effects primarily through its interaction with adrenergic receptors, leading to vasoconstriction.

Mechanism of Action

Fenoxazoline is a sympathomimetic agent that acts as an agonist at α -adrenergic receptors. Its primary mechanism of action involves the activation of α_1 -adrenergic receptors on the smooth muscle cells of peripheral blood vessels. This activation initiates a downstream signaling cascade that results in vasoconstriction. There is also evidence to suggest a less potent, secondary effect on α_2 -adrenergic receptors, which can also contribute to vasoconstriction.

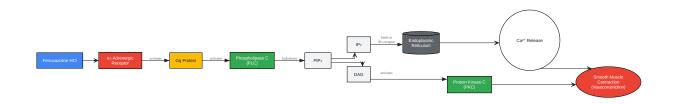
Signaling Pathways

The activation of α_1 and α_2 -adrenergic receptors by **Fenoxazoline** hydrochloride triggers distinct intracellular signaling pathways.

α₁-Adrenergic Receptor Signaling Pathway:



Upon binding of **Fenoxazoline** to the α_1 -adrenergic receptor, a Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various proteins that ultimately results in smooth muscle contraction and vasoconstriction.



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Caption: α₁-Adrenergic Receptor Signaling Pathway for **Fenoxazoline** HCl.

α₂-Adrenergic Receptor Signaling Pathway:

The activation of α_2 -adrenergic receptors by **Fenoxazoline** involves the coupling to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which can contribute to smooth muscle contraction, although this is a less pronounced effect compared to the α_1 -mediated pathway.





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Caption: α2-Adrenergic Receptor Signaling Pathway for **Fenoxazoline** HCl.

Pharmacological Parameters

Quantitative data on the binding affinity (K_i) and functional potency (EC₅₀/IC₅₀) of **Fenoxazoline** hydrochloride at adrenergic and imidazoline receptors are essential for a complete pharmacological profile. A summary of available data is presented in Table 2.

Table 2: Pharmacological Parameters of Fenoxazoline Hydrochloride

Receptor Subtype	Binding Affinity (K _i)	Functional Potency (EC50/IC50)	Reference
α1-Adrenergic	Not Available	Not Available	
α2-Adrenergic	Not Available	Not Available	
Imidazoline I1	Not Available	Not Available	
Imidazoline I2	Not Available	Not Available	•

Note: Specific quantitative data for **Fenoxazoline** hydrochloride is not readily available in the public domain. The table highlights the need for further research to fully characterize its receptor interaction profile.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the pharmacological characterization of **Fenoxazoline** hydrochloride.

Radioligand Binding Assay

Foundational & Exploratory





This assay is used to determine the binding affinity (K_i) of **Fenoxazoline** hydrochloride for α -adrenergic and imidazoline receptors.

Objective: To determine the K_i of **Fenoxazoline** hydrochloride at specific receptor subtypes.

Materials:

- Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific tissues).
- Radioligand specific for the target receptor (e.g., [³H]-Prazosin for α₁-receptors, [³H]-Rauwolscine for α₂-receptors).
- Fenoxazoline hydrochloride.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (a high concentration of a known unlabeled ligand).
- Glass fiber filters.
- · Scintillation fluid and counter.

Methodology:

- Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer and prepare a membrane fraction by differential centrifugation.
- Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and varying concentrations of unlabeled Fenoxazoline hydrochloride to the membrane preparation.
- Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

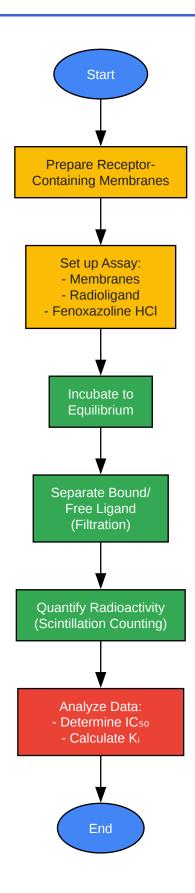






- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the
 Fenoxazoline hydrochloride concentration. Determine the IC₅₀ value (the concentration of
 Fenoxazoline hydrochloride that inhibits 50% of the specific radioligand binding). Calculate
 the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/KD), where [L] is the
 concentration of the radioligand and KD is its dissociation constant.





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Caption: Workflow for a Radioligand Binding Assay.



In Vitro Vasoconstriction Assay

This functional assay measures the ability of **Fenoxazoline** hydrochloride to induce contraction in isolated blood vessels.

Objective: To determine the EC₅₀ of **Fenoxazoline** hydrochloride for vasoconstriction.

Materials:

- Isolated arterial rings (e.g., from rat aorta or mesenteric artery).
- · Organ bath system with force transducers.
- Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
- **Fenoxazoline** hydrochloride.
- A standard vasoconstrictor (e.g., phenylephrine or potassium chloride) for viability testing.

Methodology:

- Tissue Preparation: Dissect and clean arteries in cold Krebs-Henseleit solution and cut them into rings of 2-3 mm in length.
- Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.
- Viability Test: Contract the tissues with a high concentration of potassium chloride or a standard agonist to ensure viability.
- Cumulative Concentration-Response Curve: After washout and return to baseline, add increasing concentrations of **Fenoxazoline** hydrochloride cumulatively to the organ bath.
- Data Recording: Record the isometric tension developed by the arterial rings at each concentration.

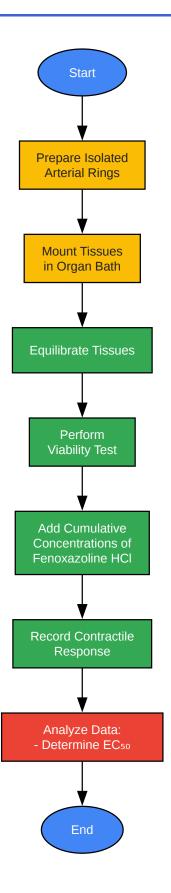






• Data Analysis: Express the contractile response as a percentage of the maximum response to the standard agonist. Plot the percentage of maximal contraction against the logarithm of the **Fenoxazoline** hydrochloride concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).





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References

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